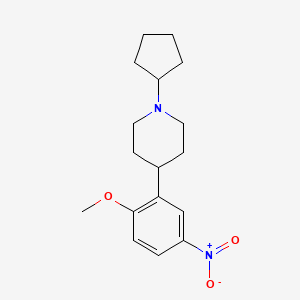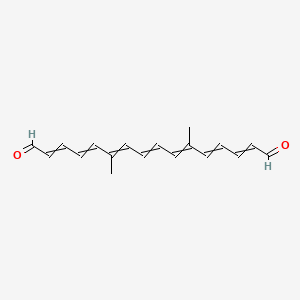
6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial is a polyunsaturated aldehyde with a complex structure characterized by multiple conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial typically involves aldol condensation reactions. One common method involves the reaction between citral and 2-octanone, catalyzed by a solid catalyst such as Amberlyst A-26 OH. This method yields a high purity product with a yield of approximately 93% .
Industrial Production Methods
Industrial production of this compound often employs similar aldol condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of 6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial involves its interaction with various molecular targets. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species. These reactive species can then interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,11,15-Tetramethyl-hexadeca-2,6,8,10,14-pentaene: Another polyunsaturated compound with a similar structure but fewer double bonds.
Crocetin dialdehyde: A related compound with similar conjugated double bonds.
Uniqueness
6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial is unique due to its specific arrangement of double bonds and aldehyde groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
647376-80-5 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial |
InChI |
InChI=1S/C18H20O2/c1-17(11-5-3-9-15-19)13-7-8-14-18(2)12-6-4-10-16-20/h3-16H,1-2H3 |
InChI-Schlüssel |
LKRZGCSTJKJIFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=CC=C(C)C=CC=CC=O)C=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid](/img/structure/B12607336.png)
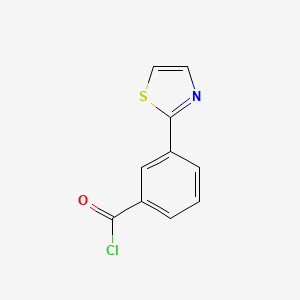
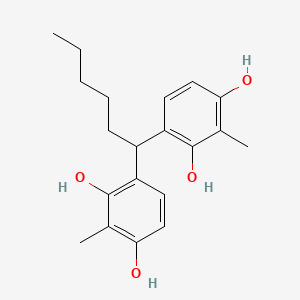
![elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-](/img/structure/B12607353.png)
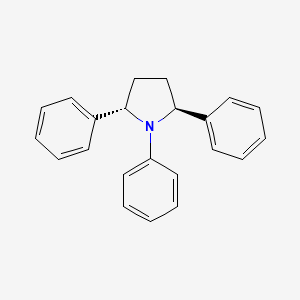
![3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline](/img/structure/B12607360.png)
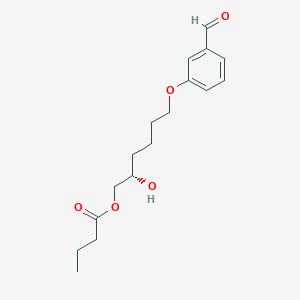
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea](/img/structure/B12607380.png)
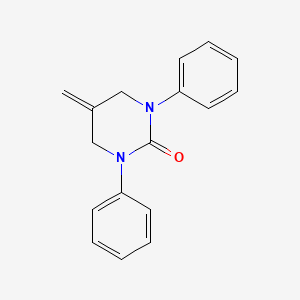
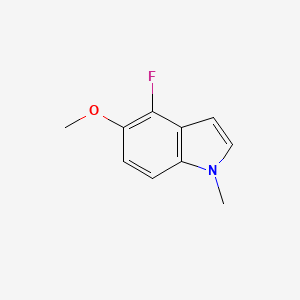
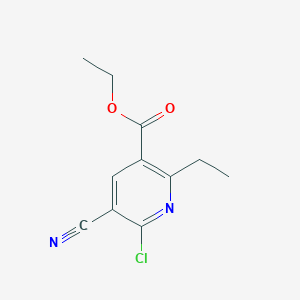
![4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607406.png)
![2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B12607413.png)
